3-Methoxyprop-2-ynal
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Overview
Description
3-Methoxyprop-2-ynal is an organic compound with the molecular formula C4H6O2 It is a member of the ynal family, characterized by the presence of both an alkyne and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyprop-2-ynal can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with dimethyl sulfate in the presence of a base to form 3-methoxyprop-1-yne, which is then oxidized to yield this compound . Another method involves the use of N-heterocyclic carbene (NHC) catalysis for the functionalization of ynals with thiols under mild and metal-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where propargyl alcohol is oxidized using suitable oxidizing agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyprop-2-ynal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols can react with this compound in the presence of NHC catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Thioesters and sulfenyl-substituted aldehydes.
Scientific Research Applications
3-Methoxyprop-2-ynal has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-methoxyprop-2-ynal involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various adducts with nucleophiles, while the alkyne group can participate in cycloaddition reactions. These interactions are crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
3-Methoxyprop-1-yne: A precursor in the synthesis of 3-methoxyprop-2-ynal.
3-Methoxyprop-2-enal: Similar structure but with a double bond instead of a triple bond.
Propargyl methyl ether: Another compound with similar reactivity due to the presence of an alkyne group.
Uniqueness: this compound is unique due to the presence of both an alkyne and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
195067-10-8 |
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Molecular Formula |
C4H4O2 |
Molecular Weight |
84.07 g/mol |
IUPAC Name |
3-methoxyprop-2-ynal |
InChI |
InChI=1S/C4H4O2/c1-6-4-2-3-5/h3H,1H3 |
InChI Key |
FSSBWDQRLLEWPB-UHFFFAOYSA-N |
Canonical SMILES |
COC#CC=O |
Origin of Product |
United States |
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